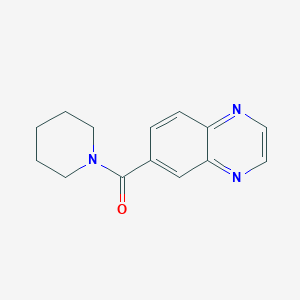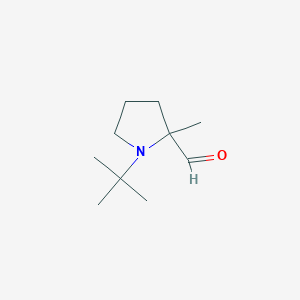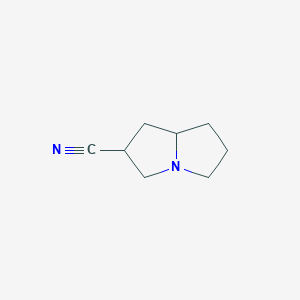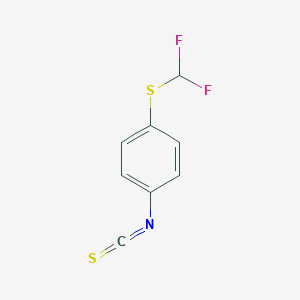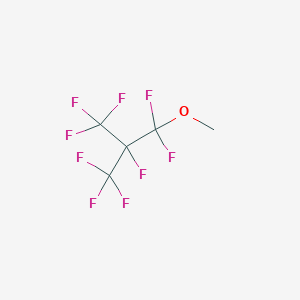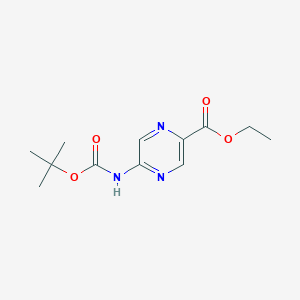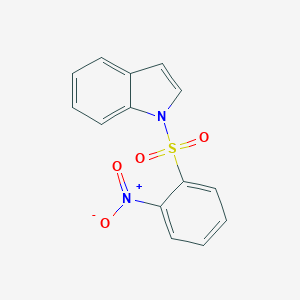
1H-Indole, 1-((2-nitrophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of indole and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various enzymes such as protein kinases, phosphodiesterases, and proteases. It has also been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- involves the inhibition of various enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. The inhibition of enzymes such as protein kinases can lead to the disruption of various signaling pathways in cells, which can have a profound effect on cellular function.
Biochemical and Physiological Effects:
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be a potent inhibitor of various enzymes, which makes it useful in studying the role of these enzymes in cellular function. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)-. One potential direction is the development of this compound as a cancer therapy. Further studies could be conducted to determine the efficacy of this compound in treating different types of cancer. Another potential direction is the study of the role of this compound in inflammation. Further studies could be conducted to determine the mechanism by which this compound exerts its anti-inflammatory effects. Finally, studies could be conducted to determine the potential toxicity of this compound in different cell types, which could help to determine its safety for use in future experiments.
Conclusion:
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various enzymes and has potential applications in cancer research and inflammation. While this compound has advantages in lab experiments, its potential toxicity could limit its use in certain experiments. Future studies could focus on the development of this compound as a cancer therapy, the study of its anti-inflammatory effects, and the determination of its potential toxicity in different cell types.
Méthodes De Synthèse
The synthesis of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- involves the reaction of indole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is a yellow solid that can be purified by recrystallization.
Propriétés
Numéro CAS |
173908-24-2 |
|---|---|
Nom du produit |
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- |
Formule moléculaire |
C14H10N2O4S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-10H |
Clé InChI |
HUQBHLJAJLUOMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Autres numéros CAS |
173908-24-2 |
Synonymes |
1-[(2-Nitrophenyl)sulfonyl]-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




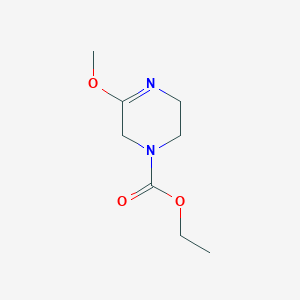
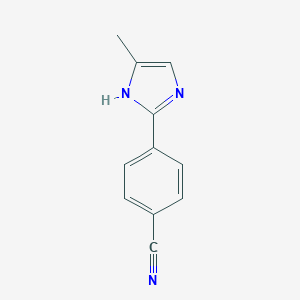
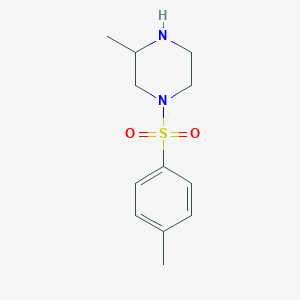
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
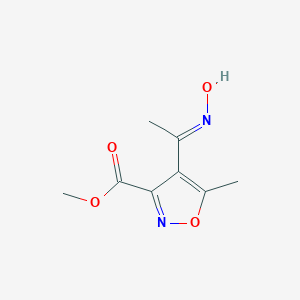
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
